molecular formula C21H14IN3O5 B11546322 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate

Cat. No.: B11546322
M. Wt: 515.3 g/mol
InChI Key: FGIRDQFBHLWRCW-WYMPLXKRSA-N
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Description

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, an iodophenyl group, and a hydrazinylidene moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-iodophenyl furan-2-carboxylate, followed by the introduction of the hydrazinylidene group through a condensation reaction with 2-[(2-cyanophenoxy)acetyl]hydrazine. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur, particularly at the iodophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the iodine atom with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent or drug candidate.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C21H14IN3O5

Molecular Weight

515.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-iodophenyl] furan-2-carboxylate

InChI

InChI=1S/C21H14IN3O5/c22-16-10-14(7-8-18(16)30-21(27)19-6-3-9-28-19)12-24-25-20(26)13-29-17-5-2-1-4-15(17)11-23/h1-10,12H,13H2,(H,25,26)/b24-12+

InChI Key

FGIRDQFBHLWRCW-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I

Origin of Product

United States

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